molecular formula C9H6BrNO3 B1410899 2-Bromo-3-cyano-5-methoxybenzoic acid CAS No. 1806059-86-8

2-Bromo-3-cyano-5-methoxybenzoic acid

Cat. No.: B1410899
CAS No.: 1806059-86-8
M. Wt: 256.05 g/mol
InChI Key: AUWCORAKKOXUEF-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-5-methoxybenzoic acid (CAS: 1805490-58-7) is a substituted benzoic acid derivative featuring a bromine atom at position 2, a cyano group at position 3, and a methoxy group at position 3. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 256.06 g/mol. Its electron-withdrawing substituents (cyano and bromine) and electron-donating methoxy group create a unique electronic profile, influencing reactivity and solubility .

Properties

IUPAC Name

2-bromo-3-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-6-2-5(4-11)8(10)7(3-6)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWCORAKKOXUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the electrophilic aromatic substitution of bromine onto 3-cyano-5-methoxybenzoic acid (CMB). The key is selective bromination at the position ortho or para to existing substituents, typically facilitated by controlling reaction conditions to prevent over-bromination.

Procedure Details

  • Reactants: 3-cyano-5-methoxybenzoic acid, bromine (Br₂) or N-bromosuccinimide (NBS)
  • Reaction Conditions:
    • Solvent: Acetic acid or carbon tetrachloride
    • Temperature: 0°C to 25°C for controlled bromination
    • Catalyst: Iron(III) or other Lewis acids may be used to facilitate electrophilic substitution
  • Process:
    • The acid substrate is dissolved in the solvent.
    • Brominating agent is added gradually with stirring.
    • The mixture is maintained at low temperature initially, then gradually warmed to promote substitution.
    • Reaction progress is monitored via TLC or HPLC.
  • Purification: Recrystallization from suitable solvents or chromatography.

Reaction Scheme

$$
\text{CMB} + \text{Br}_2 \xrightarrow{\text{acidic, controlled temperature}} \text{BCMB}
$$

Notes

  • The position of bromination is directed by existing substituents; the methoxy group activates the ortho and para positions, while the cyano group is deactivating but meta-directing.
  • Reaction selectivity can be optimized by adjusting temperature and reagent equivalents.

Bromination Using N-Bromosuccinimide (NBS) in the Presence of Radical Initiators

Reaction Overview

This method employs NBS as a milder brominating reagent, often used in radical conditions to achieve selective bromination on aromatic rings.

Procedure Details

  • Reactants: 3-cyano-5-methoxybenzoic acid, NBS
  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide
    • Temperature: 60°C to 80°C
  • Process:
    • Dissolve the substrate in the solvent.
    • Add NBS and radical initiator.
    • Heat under reflux with stirring.
    • Reaction monitored via TLC or HPLC.
  • Purification: Recrystallization or chromatography.

Advantages

  • Milder conditions reduce side reactions.
  • Better control over regioselectivity.

Industrial-Scale Synthesis via Halogen Exchange and Functional Group Transformations

Reaction Overview

For large-scale production, a multi-step process may be employed, beginning with a less substituted benzoic acid derivative, followed by regioselective halogenation.

Proposed Route

  • Starting from 3-cyano-5-methoxybenzoic acid
  • Bromination under controlled conditions using bromine or NBS
  • Purification through crystallization or chromatography
  • Final purification to obtain high purity BCMB

Reaction Conditions Optimization

Parameter Typical Range Notes
Temperature 0°C to 25°C To control regioselectivity
Reagent equivalents 1.1 to 1.5 molar To prevent over-bromination
Solvent Acetic acid, carbon tetrachloride Solvent choice affects yield and selectivity

Notes on Reaction Conditions and Purification

Summary Table of Preparation Methods

Method Reagents Solvent Temperature Key Features References
Direct Bromination Br₂ or NBS Acetic acid 0–25°C Regioselective, straightforward
NBS Radical Bromination NBS, AIBN DMF or acetonitrile 60–80°C Milder, selective , patent CN115974678A
Industrial Multi-step Bromination + purification Various Controlled Scalable, high yield , patent CN115974678A

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

    Reduction: Formation of 2-bromo-3-amino-5-methoxybenzoic acid.

    Oxidation: Formation of 2-bromo-3-cyano-5-carboxybenzoic acid.

Scientific Research Applications

2-Bromo-3-cyano-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and bromine groups can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-3-cyano-5-methoxybenzoic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Melting Point (°C) CAS RN Source Evidence
This compound C₉H₆BrNO₃ 256.06 2-Br, 3-CN, 5-OCH₃ Carboxylic acid, cyano Not reported 1805490-58-7
2-Bromo-5-methylbenzoic acid C₈H₇BrO₂ 215.04 2-Br, 5-CH₃ Carboxylic acid Not reported 6967-82-4
3-Bromo-2-methylbenzoic acid C₈H₇BrO₂ 215.04 3-Br, 2-CH₃ Carboxylic acid Not reported 76006-33-2
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.04 4-Br, 3-CH₃ Carboxylic acid 181 7697-28-1
2-Bromo-5-methoxybenzoic acid methyl ester C₉H₉BrO₃ 245.08 2-Br, 5-OCH₃ Ester Not reported 35450-36-3
2-Bromo-5-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ 269.02 2-Br, 5-CF₃ Carboxylic acid Not reported 1483-56-3
3-Bromo-5-(methoxycarbonyl)benzoic acid C₁₀H₈BrO₅ 289.07 3-Br, 5-COOCH₃ Carboxylic acid, ester Not reported 161796-10-7

Substituent Effects on Physicochemical Properties

Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methyl-substituted analogues (e.g., 2-Bromo-5-methylbenzoic acid) . Methoxy groups (electron-donating) in the para position (5-OCH₃) may reduce solubility in polar solvents compared to trifluoromethyl (2-Bromo-5-(trifluoromethyl)benzoic acid), which is highly hydrophobic .

Steric and Positional Influences: 3-Bromo-2-methylbenzoic acid (ortho-methyl substitution) likely exhibits steric hindrance, reducing reactivity in coupling reactions compared to para-substituted derivatives . 4-Bromo-3-methylbenzoic acid has a higher melting point (181°C) due to symmetric packing in the crystal lattice, a property absent in the cyano-containing target compound .

Functional Group Variants: Ester derivatives (e.g., 2-Bromo-5-methoxybenzoic acid methyl ester) show lower boiling points (~271°C) compared to carboxylic acids, which typically decompose before boiling . The trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)benzoic acid enhances metabolic stability in pharmaceutical applications, whereas the cyano group in the target compound may facilitate nucleophilic substitution .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-cyano-5-methoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Bromination : Introduce bromine at the 2-position using electrophilic aromatic substitution. For example, use Br2\text{Br}_2 with FeBr3\text{FeBr}_3 as a catalyst under reflux conditions (70–80°C) .

Cyanation : Introduce the cyano group via nucleophilic substitution (e.g., using CuCN or KCN in DMF at 120°C) .

Methoxy Group Retention : Ensure the 5-methoxy group is protected during bromination (e.g., using acetyl or TMS protection) to avoid demethylation .
Purification is critical; use gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product with >95% purity .

Q. How can I confirm the purity and identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • HPLC : Use a C18 column with UV detection at 254 nm. Retention times should match standards .
  • NMR : 1H^1\text{H}-NMR should show signals for methoxy (~δ 3.8 ppm), aromatic protons (split due to substituents), and absence of impurities. 13C^{13}\text{C}-NMR confirms cyano (δ ~115 ppm) and carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [MH][M-H]^- at m/zm/z 268.973 (calculated for C9H5BrN2O3\text{C}_9\text{H}_5\text{BrN}_2\text{O}_3) .

Advanced Research Questions

Q. How do electron-withdrawing groups (Br, CN) influence the acidity and reactivity of this compound?

  • Methodological Answer : The acidity (pKa\text{p}K_a) can be computationally modeled using density functional theory (DFT). For example:
  • Optimize the molecular geometry with the B3LYP functional and 6-31G(d,p) basis set .
  • Calculate the deprotonation energy to estimate pKa\text{p}K_a. The cyano group at C3 increases acidity by stabilizing the conjugate base via resonance, while bromine at C2 exerts an inductive effect .
    Experimentally, titrate the compound in aqueous ethanol and compare to theoretical values .

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

  • Methodological Answer : For Suzuki-Miyaura couplings :
  • Use Pd(PPh3_3)4_4 as a catalyst with K2_2CO3_3 in THF/H2_2O. The bromine at C2 is more reactive than the cyano group, enabling selective coupling at C2 .
  • To functionalize C5 (methoxy position), employ directed ortho-metalation (DoM) with LDA, followed by quenching with electrophiles .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .

Q. How can I resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from rotamers or solvent effects . For example:
  • Variable Temperature NMR : Record 1H^1\text{H}-NMR at –40°C to slow conformational exchange and resolve splitting .
  • DFT Simulations : Compare computed chemical shifts (using Gaussian 16) with experimental data to identify dominant conformers .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-3-cyano-5-methoxybenzoic acid
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